
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
Overview
Description
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (CAS 106092-11-9) is a bicyclic heterocyclic compound featuring a tetrahydrobenzothiazole core with amino groups at positions 2 and 4. Its molecular formula is C₇H₁₁N₃S (molar mass: 169.25 g/mol), and it exists as a chiral compound with (S)- and (R)-enantiomers . Key physicochemical properties include:
- Melting Point: 228–230°C
- Solubility: Sparingly soluble in methanol, slightly soluble in water
- pKa: 9.18 ± 0.20
- Density: 1.313 g/cm³ .
This compound serves as a critical intermediate in synthesizing pharmaceuticals such as pramipexole dihydrochloride, a dopamine agonist used to treat Parkinson’s disease and restless legs syndrome . It also finds applications in supramolecular chemistry and nonlinear optical materials .
Preparation Methods
Multi-Step Synthesis via Bromination and Cyclization
The most widely documented method involves bromination of 4-acetamido-cyclohexanone followed by cyclization with thiourea. This pathway, described in patent WO2004041797A1, enables a continuous process within a single reaction vessel to minimize intermediate isolation steps .
Bromination of 4-Acetamido-Cyclohexanone
Bromine is added dropwise to a solution of 4-acetamido-cyclohexanone in water at 25°C–40°C, forming 2-bromo-4-acetamido-cyclohexanone. The reaction mixture is heated to 45°C–80°C until bromine’s brown color dissipates, indicating completion .
Table 1: Bromination Reaction Conditions
Parameter | Optimal Range |
---|---|
Temperature (Step i) | 25°C–40°C |
Temperature (Step ii) | 45°C–80°C |
Solvent | Water |
Yield Indicator | Decolorization of Br₂ |
Cyclization with Thiourea
Thiourea is introduced to the brominated intermediate, triggering cyclization to form 6-acetylamino-2-amino-4,5,6,7-tetrahydrobenzothiazole-dihydrobromide. Hydrobromic acid (48% w/w) is then added, and the mixture is refluxed to hydrolyze the acetamide group, yielding 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole .
Table 2: Cyclization and Hydrolysis Parameters
Step | Conditions |
---|---|
Cyclization | Thiourea, H₂O, 45°C–80°C |
Hydrolysis | 48% HBr, reflux, 2–4 h |
Isolation | Cooling to 10°C, neutralization with NaOH |
This method achieves a 70–85% yield by avoiding intermediate isolation, reducing solvent waste, and streamlining purification .
Enantiomeric Resolution of Racemic Mixtures
The compound contains an asymmetric carbon, necessitating chiral resolution to isolate the pharmacologically active S(-)-enantiomer. Ambeed’s protocols employ preparative chromatography using a Chiralpak AD column with polar organic mobile phases .
Chromatographic Conditions
Mobile phases such as acetonitrile (ACN) with 0.2% diethylamine (DEA) or isopropanol (IPA)/ACN mixtures resolve racemic this compound into enantiomers with >99% purity .
Table 3: Chiral Resolution Performance
Mobile Phase | Elution Time (Enantiomer 1) | Elution Time (Enantiomer 2) | Purity |
---|---|---|---|
ACN + 0.2% DEA | 38–50 min | 91–110 min | >99% |
5% IPA/ACN + 0.2% DEA | 28–35 min | 56–70 min | >99% |
10% IPA/ACN + 0.2% DEA | 13–18 min | 20–30 min | >99% |
Large-Scale Resolution
For industrial batches, 5% IPA/ACN with 0.2% DEA is preferred, offering shorter elution times (28–70 min) and 90% recovery after rotary evaporation .
Alternative Derivatization Methods
Propionylation to Pramipexole
The diamine intermediate reacts with propionyl halides to form pramipexole. Using n-propyl p-toluenesulfonate in dimethylformamide (DMF) at room temperature yields pramipexole p-toluenesulfonate in 64% yield after 96 hours .
Table 4: Propionylation Reaction Parameters
Reagent | Solvent | Temperature | Time | Yield |
---|---|---|---|---|
n-Propyl p-toluenesulfonate | DMF | 20°C | 96 h | 64% |
Propionyl bromide | ACN/H₂O | 76°C | 6 h | 88.2% |
Oxidation of 4-Acetamido-Cyclohexanol
4-Acetamido-cyclohexanone, a precursor for bromination, is synthesized by oxidizing 4-acetamido-cyclohexanol. Jones reagent (CrO₃/H₂SO₄) or sodium hypochlorite in acetone achieves 85–90% conversion at 0°C–25°C .
Process Optimization and Yield Considerations
Solvent and Temperature Effects
-
Bromination : Excessive temperatures (>80°C) promote side reactions, reducing yield .
-
Cyclization : Refluxing in HBr ensures complete deacetylation but requires careful pH control during neutralization to prevent product degradation .
-
Chiral Resolution : Higher IPA content (10%) accelerates elution but may reduce resolution efficiency .
Environmental and Economic Factors
Chemical Reactions Analysis
Types of Reactions: 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form tetrahydrobenzothiazole derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives.
Scientific Research Applications
Pharmaceutical Development
DABT is primarily recognized for its role as an intermediate in the synthesis of pramipexole , a medication used to treat Parkinson's disease. Pramipexole acts as a dopamine agonist, stimulating dopamine receptors in the brain to alleviate symptoms of the disease . The synthesis process involves multiple steps where DABT is reacted with propionyl halides to yield pramipexole .
Table 1: Synthesis Steps of Pramipexole from DABT
Step | Reaction Description |
---|---|
1 | React bromine with 4-acetamido-cyclohexanone to produce 2-bromo-4-acetamido-cyclohexanone. |
2 | Add thiourea to produce 6-acetylamino-2-amino-4,5,6,7-tetrahydro-benzothiazole. |
3 | Add hydrobromic acid to generate DABT dihydrobromide. |
4 | Isolate DABT free base for further reactions. |
Additionally, research indicates that derivatives of DABT exhibit cytotoxic effects against cancer cell lines , suggesting potential applications in cancer therapy .
Biochemical Research
In biochemical contexts, DABT serves as a valuable tool for studying enzyme interactions and metabolic pathways . Its structural properties enable researchers to investigate complex biological processes and develop new therapeutic strategies . The compound's ability to inhibit certain enzymes also positions it as a candidate for drug discovery.
Material Science
DABT is being explored in material science for its potential use in developing new materials such as polymers and coatings. Its unique chemical structure may enhance the durability and performance of these materials under various conditions . Furthermore, it has been identified as a corrosion inhibitor for mild steel in acidic environments, which is crucial for extending the lifespan of metal components in industrial applications .
Agricultural Applications
Research into DABT's role in agricultural chemistry has shown promise in developing agrochemicals that can improve crop yield and enhance resistance against pests and diseases. This application is vital for sustainable agriculture practices and food security .
Analytical Chemistry
In analytical chemistry, DABT is utilized in various methods for detecting and quantifying other compounds within complex mixtures. Its effectiveness in this area aids researchers in developing more precise analytical techniques that are essential for both environmental and clinical studies .
Case Study 1: Antileukemic Agents
A study published on the synthesis of new classes of DABT derivatives demonstrated significant antileukemic properties against specific cancer cell lines. The results indicated that these compounds could potentially serve as effective treatments for leukemia by inducing apoptosis in cancer cells .
Case Study 2: DNA Gyrase Inhibition
Research highlighted the discovery of tetrahydrobenzothiazoles as novel inhibitors targeting DNA gyrase's ATP-binding site. This inhibition can disrupt bacterial DNA replication, suggesting potential applications in developing new antibiotics .
Mechanism of Action
The mechanism of action of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is primarily related to its role as a precursor to pramipexole. Pramipexole acts as a dopamine receptor agonist, specifically targeting the D2 subfamily of dopamine receptors. This interaction stimulates dopamine receptors in the brain, which helps alleviate symptoms of Parkinson’s disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pramipexole (N′-Propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine dihydrochloride)
Structural Differences :
- Pramipexole introduces a propyl group at the N6 position of the parent compound, forming N′-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine .
- The hydrochloride salt form enhances water solubility, critical for bioavailability .
Diaryl Diureido Derivatives (Compounds 3a–3f)
Structural Modifications :
- Derivatives like 1,1′-(4,5,6,7-tetrahydrobenzothiazole-2,6-diyl)bis(phenylurea) are synthesized by reacting the parent compound with aromatic isocyanates .
Key Differences :
- The addition of ureido groups enhances hydrogen bonding and steric bulk, improving target specificity compared to the parent compound .
Thiadiazole-Fused Derivatives (1–25)
Structural Features :
- Compounds such as (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide incorporate fused thiadiazole rings .
Molecularly Imprinted Polymer (MIP) Templates
Comparison :
- S-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole serves as a dummy template for imprinting S-pramipexole due to structural similarity but lacks the propyl group, avoiding template leakage in MIPs .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (DABT) is an organic compound with the molecular formula C7H11N3S. It is a derivative of benzothiazole characterized by two amino groups at positions 2 and 6 on the benzothiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties, as well as its role as an intermediate in the synthesis of pharmacologically active compounds such as pramipexole.
DABT primarily acts as an inhibitor of specific kinases, notably Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3 beta (GSK3β). These kinases are involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2 and GSK3β, DABT prevents the phosphorylation and subsequent deactivation of the tumor suppressor protein PTEN, which plays a critical role in regulating cell growth and survival pathways.
Anticancer Properties
DABT has demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies indicate that it effectively inhibits leukemia cells and other cancer types by inducing apoptosis and disrupting cell cycle progression. The compound's ability to interact with histone proteins further suggests a mechanism through which it may influence gene expression related to cancer progression.
Antimicrobial Activity
Research has indicated that DABT possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics. Its mechanism may involve the inhibition of bacterial DNA gyrase B (GyrB), a crucial enzyme for bacterial DNA replication.
Property | Description |
---|---|
Molecular Formula | C7H11N3S |
Appearance | White crystalline solid |
Solubility | Varies with solvent; affects bioavailability |
Cytotoxicity | High against multiple cancer cell lines |
Pharmacokinetics
The pharmacokinetic profile of DABT reveals that its solubility can significantly impact its bioavailability. Factors such as pH and solvent type are crucial for optimizing its therapeutic efficacy.
Study 1: Anticancer Efficacy
In a study assessing the cytotoxic effects of DABT on leukemia cells, results showed that treatment with DABT led to a marked reduction in cell viability compared to control groups. The study utilized various concentrations of DABT over different time intervals, confirming its dose-dependent effects on inducing apoptosis.
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of DABT against several bacterial strains. The results indicated that DABT exhibited inhibitory effects on Gram-positive bacteria, suggesting potential applications in antibiotic development. The compound's interaction with GyrB was highlighted as a key mechanism behind its antimicrobial action.
Chemical Reactions
DABT undergoes various chemical reactions that are essential for its application in synthetic chemistry:
- Oxidation : Can form sulfoxides or sulfones.
- Reduction : Capable of yielding tetrahydrobenzothiazole derivatives.
- Substitution : The amino groups allow for nucleophilic substitution reactions leading to diverse derivatives.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRYZHHKWSHHFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909060 | |
Record name | 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104617-49-4, 106006-83-1 | |
Record name | 4,5,6,7-Tetrahydro-2,6-benzothiazolediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104617-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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